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Compound Name:
fluoroazetidine

Cat. No.: B1529586

An In-Depth Technical Guide to 1-Boc-3-iodomethyl-3-fluoroazetidine

Introduction: A Modern Building Block for Medicinal
Chemistry

1-Boc-3-iodomethyl-3-fluoroazetidine is a specialized heterocyclic building block of
significant interest to researchers in drug discovery and development. Its structure combines
three key motifs that are highly valued in modern medicinal chemistry: a strained four-
membered azetidine ring, a fluorine atom, and a reactive iodomethyl group.

The azetidine scaffold, a saturated four-membered nitrogen-containing heterocycle, is
increasingly utilized as a bioisostere for more common rings, offering a unique vector in three-
dimensional chemical space.[1][2] Its incorporation into drug candidates can improve critical
physicochemical properties such as aqueous solubility and metabolic stability while reducing
lipophilicity. The strategic placement of a fluorine atom can further modulate a molecule's pKa,
lipophilicity, and conformational preferences, often leading to enhanced binding affinity,
selectivity, and improved pharmacokinetic profiles.[3][4] Finally, the iodomethyl group serves as
a versatile synthetic handle, providing a reactive electrophilic site for the facile introduction of
the fluoroazetidine core into more complex molecular architectures.

This guide provides a comprehensive overview of the chemical structure, synthesis, analysis,
and application of 1-Boc-3-iodomethyl-3-fluoroazetidine, designed for scientists and
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professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The structure of 1-Boc-3-iodomethyl-3-fluoroazetidine is defined by a central azetidine ring
protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The C3 position of the
ring is quaternized with both a fluorine atom and an iodomethyl group.

Caption: Chemical structure of 1-Boc-3-iodomethyl-3-fluoroazetidine.

The table below summarizes the key physicochemical properties of this compound.

Property Value Reference(s)

tert-butyl 3-fluoro-3-

IUPAC Name (iodomethyl)azetidine-1- [5]
carboxylate

CAS Number 1374657-64-3 [5]

Molecular Formula CoH15FINO2 [6]

Molecular Weight 315.12 g/mol [5]
Colorless to light yellow

Appearance o [7]
liquid/oil

Purity Typically >95% [6]

Synthesis and Mechanistic Rationale

The synthesis of 1-Boc-3-iodomethyl-3-fluoroazetidine typically proceeds from its
corresponding alcohol precursor, 1-Boc-3-fluoroazetidine-3-methanol. The conversion of the
primary alcohol to the iodide is a standard transformation, often achieved under conditions
analogous to the Appel reaction.

Synthetic Rationale: The choice of reagents is critical for an efficient and high-yielding
transformation.
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Precursor: 1-Boc-3-fluoroazetidine-3-methanol (CAS 1126650-66-5) is the logical starting
point, containing the complete core structure except for the desired halide.[8][9]

lodinating System: A combination of triphenylphosphine (PPhs) and iodine (I2) is a classic
and effective system for converting primary alcohols to iodides. The reaction proceeds
through a phosphonium intermediate.

Base: A mild, non-nucleophilic base such as imidazole is used to neutralize the HI generated
in situ, preventing potential side reactions and degradation of the acid-sensitive Boc
protecting group.

Solvent: An aprotic solvent like toluene or dichloromethane (DCM) is suitable for this
reaction.
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Caption: General workflow for the synthesis of 1-Boc-3-iodomethyl-3-fluoroazetidine.

Experimental Protocol: Synthesis

This protocol is adapted from a standard procedure for the iodination of a similar substrate, 1-
Boc-3-hydroxyazetidine.[10]

o Reaction Setup: To a solution of 1-Boc-3-fluoroazetidine-3-methanol (1.0 eq) in dry toluene
(approx. 0.1 M concentration), add imidazole (3.0 eq) and triphenylphosphine (2.0 eq).
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» Addition of lodine: Add iodine (1.5 eq) portion-wise to the stirred solution at room
temperature. The reaction mixture will typically turn dark brown.

e Heating: Heat the reaction mixture to 100°C and monitor by TLC or LC-MS for the
consumption of the starting material (typically 1-2 hours).

e Quenching and Workup: Cool the mixture to room temperature. Carefully pour it into a
saturated aqueous solution of sodium bicarbonate (NaHCOs). Add a saturated aqueous
solution of sodium thiosulfate (Na=S203) dropwise until the brown color of excess iodine
disappears.

o Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

e Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium
sulfate (NazS0Oa).

« Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The
resulting crude oil is purified by silica gel column chromatography (e.g., using a hexane/ethyl
acetate gradient) to afford the pure 1-Boc-3-iodomethyl-3-fluoroazetidine as a clear oil.
[10]

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final
compound. The following techniques are standard for this molecule.
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Technique

Expected Observations

1H NMR

Boc group: A sharp singlet at ~1.4-1.5 ppm (9H).
Azetidine CHz: Two complex multiplets between
~3.8-4.5 ppm (4H total), appearing as doublets
of doublets or triplets, with coupling to each
other and to the fluorine atom. CHzl: A doublet
at ~3.5-3.7 ppm (2H) due to coupling with the

fluorine atom.

13C NMR

Boc C(CHs)s: ~28 ppm. Boc C=0: ~156 ppm.
Boc C(CHs)s: ~81 ppm. Azetidine CH2: Two
signals around ~55-65 ppm (may be split by
fluorine). C-F: Signal at ~90-100 ppm (large
1JCF coupling). CH2l: Signal at ~5-15 ppm (split
by fluorine).

F NMR

A single resonance, likely a triplet of triplets or a
more complex multiplet, due to coupling with the
four adjacent protons on the azetidine ring and

the two protons of the iodomethyl group.

Mass Spec (ESI+)

Expected [M+H]* at m/z 316.02 and potential
adducts like [M+Na]* at m/z 338.00. A
characteristic fragment would be the loss of the
Boc group ([M-Boc+H]*).

Purity (HPLC/GC)

A single major peak with >95% purity is
expected under standard chromatographic

conditions.[11]

Experimental Protocol: NMR Sample Preparation

o Accurately weigh approximately 5-10 mg of the purified oil.

e Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCIs).

o Transfer the solution to a clean, dry 5 mm NMR tube.
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e Acquire H, 13C, and °F NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or
higher).

Reactivity and Applications in Drug Discovery

The utility of 1-Boc-3-iodomethyl-3-fluoroazetidine lies in its designed reactivity, making it an
excellent scaffold for elaboration into more complex drug-like molecules.

Core Reactivity: The primary site of reactivity is the carbon-iodine bond. The iodide is an
excellent leaving group, making the adjacent carbon highly electrophilic and susceptible to
nucleophilic substitution (Sn2) reactions. This allows for the covalent attachment of a wide
variety of nucleophiles, including amines, thiols, azides, and carbanions.

R = 1-Boc-3-fluoroazetidin-3-yl
Nu:~ = Nucleophile (e.g., R'NHz, R'S™)

Sn2 Reaction

Click to download full resolution via product page
Caption: Sn2 reactivity of the iodomethyl group with a generic nucleophile.
Applications in Medicinal Chemistry:

» Scaffold Decoration: The compound serves as a pre-formed, rigid scaffold onto which
various functional groups can be appended. This is a powerful strategy in lead optimization,
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allowing chemists to systematically probe the structure-activity relationship (SAR) of a
pharmacophore.

o Linker Chemistry: The reactive handle is suitable for incorporation into linker technologies,
such as those used in Proteolysis-Targeting Chimeras (PROTACS) or Antibody-Drug
Conjugates (ADCs), where precise control over geometry and connectivity is paramount.[1]

» Bioisosteric Replacement: The entire fluoroazetidine moiety can be used to replace other
cyclic systems (e.g., piperidines, pyrrolidines) or acyclic fragments in a known drug to
improve its properties. The unique stereoelectronic effects of the fluorine atom can lead to
unexpected and beneficial changes in biological activity.[2][12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Boc-3-iodomethyl-3-fluoroazetidine is not
widely published, data from analogous structures provide clear guidance for safe handling.
Related iodo- and fluoro-azetidines are classified as irritants and may be harmful if swallowed
or in contact with skin.[8][13][14]

o Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and
chemical-resistant gloves.[14]

+ Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of
contact, flush the affected area with copious amounts of water.[8]

o Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[11]

» Disposal: Dispose of waste as hazardous chemical waste in accordance with local and
national regulations.

Conclusion

1-Boc-3-iodomethyl-3-fluoroazetidine is a high-value, synthetically versatile building block
that provides a direct entry point to novel chemical matter for drug discovery. The convergence
of a strained azetidine ring, a strategically placed fluorine atom, and a reactive iodomethyl
handle makes it an enabling tool for medicinal chemists seeking to optimize lead compounds
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and explore new intellectual property space. Its rational synthesis, clear analytical profile, and
predictable reactivity underscore its importance in the modern drug discovery toolkit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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